molecular formula C12H11N5 B2644009 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 72966-19-9

5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B2644009
CAS RN: 72966-19-9
M. Wt: 225.255
InChI Key: ZCOHGHCESYZASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . It has been studied for its potential anti-tumor activities .


Synthesis Analysis

The synthesis of 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . Another method involves the oxidation of aminopyrimidine Schiff bases .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with one or more trifluoromethyl groups . The molecular weight is 150.1380 . The IUPAC Standard InChIKey is ZUIVNYGZFPOXFW-UHFFFAOYSA-N .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, focusing on six unique applications:

Antimicrobial Agents

Research has shown that derivatives of 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibit significant antimicrobial activity. These compounds have been studied for their potential to act as lead compounds in the development of new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Antimalarial Activity

This compound has been investigated for its potential use in antimalarial drugs. Studies have focused on its ability to inhibit dihydroorotate dehydrogenase, an enzyme crucial for the survival of the malaria parasite . This makes it a promising candidate for the development of new antimalarial therapies.

HIV Therapeutics

5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been explored for its pharmacological activity related to HIV treatment. It has shown potential in binding to HIV TAR RNA, which is essential for the replication of the virus . This binding activity could lead to the development of novel HIV therapeutic agents.

Cancer Research

In cancer research, this compound has been studied for its potential to inhibit various cancer cell lines. Its unique structure allows it to interact with specific molecular targets within cancer cells, leading to apoptosis or cell cycle arrest. This makes it a valuable candidate for further investigation in cancer therapy .

Proteomics Research

The compound is also used in proteomics research, where it serves as a tool for studying protein interactions and functions. Its ability to bind to specific proteins makes it useful in identifying and characterizing protein complexes and pathways involved in various biological processes .

Agrobactericides Development

Recent studies have highlighted the potential of 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine derivatives in the development of agrobactericides. These compounds have shown efficacy in controlling plant pathogens, making them promising candidates for agricultural applications .

Safety and Hazards

This compound may cause skin and eye irritation, and may be harmful if inhaled . It’s important to handle it with care, using appropriate personal protective equipment.

properties

IUPAC Name

5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-8-7-10(9-5-3-2-4-6-9)17-12(14-8)15-11(13)16-17/h2-7H,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOHGHCESYZASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321734
Record name 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

72966-19-9
Record name 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 14 g (141.4 mmol) of 3,5-diamino-1,2,4-triazole and 24.0 g (148.1 mmol) benzoylacetone was heated in 200 ml of glacial acetic acid at reflux for 2 hours. A solution soon formed after heating. The solvent was removed in vacuo and the residue dissolved in 400 ml of methylene chloride which was then washed with water (2X), brine and dried over magnesium sulfate. The solution was concentrated in vacuo (not to complete dryness) and ethyl acetate added to the residue. The precipitated solid was filtered and washed with ethyl acetate to give 16.0 g of reasonably pure intermediate 5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine which was able to be taken on directly to the next step without further purification m.p. 246°-250° .
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 7.0 g (71 mmol) 3,5-diamino-1,2,4-triazole and 12.0 g (74 mmol) benzoylacetone in 100 ml of glacial acetic acid was heated at reflux 2 hours. After cooling, methylene chloride (200 ml) was added followed by the addition of excess water. The organic layer was separated, washed with water, brine, dried over magensium sulfate and evaporated in vacuo to give a solid residue to which ethyl acetate was added. Filtering gave 16.0 g of crude 5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine (m.p. 246°-250° C.) which was used directly in the next step.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.